3-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
3-Hydroxybenzene-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a white crystalline powder belonging to the family of sulfonates. This compound is used in the synthesis of various organic compounds, particularly in the pharmaceutical industry, and serves as a precursor to protease inhibitors, antiviral agents, and agrochemicals.
Preparation Methods
3-Hydroxybenzene-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybenzenesulfinic acid with phosphoryl chloride under acidic conditions, followed by hydrolysis of the resulting sulfonyl chloride. Another method includes the sulfonation of phenol with sulfur trioxide gas, followed by treatment with fluorine. Industrial production methods often utilize mild reaction conditions and readily available reagents to facilitate the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids .
Chemical Reactions Analysis
3-Hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It exhibits reactivity with nucleophiles such as amines, alcohols, and thiols. Common reagents used in these reactions include potassium fluoride, sulfur trioxide, and phosphoryl chloride . Major products formed from these reactions include sulfonyl chlorides and other sulfonyl derivatives .
Scientific Research Applications
3-Hydroxybenzene-1-sulfonyl fluoride has several applications in scientific research, particularly in the field of protease research. It is used as a tool for studying protease function and inhibition and in the development of protease inhibitors with potential therapeutic uses. Additionally, it is employed in the synthesis of diverse functionalized sulfonyl fluorides, which have applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mechanism of Action
The mechanism of action of 3-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. As an electrophilic warhead, it reacts with nucleophilic amino acid residues in proteins, leading to the inactivation of enzymes such as proteases . This interaction is facilitated by the unique stability and reactivity of the sulfur-fluorine bond, which allows for selective covalent modification of target proteins .
Comparison with Similar Compounds
3-Hydroxybenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as benzenesulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to the presence of a hydroxyl group on the benzene ring, which imparts distinct reactivity and stability . Similar compounds include benzenesulfonyl fluoride, 2-nitrobenzenesulfonyl fluoride, and 4-formylbenzenesulfonyl fluoride .
Properties
CAS No. |
1394917-55-5 |
---|---|
Molecular Formula |
C6H5FO3S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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